1-(2-(Aminomethyl)piperidin-1-yl)ethanone
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Overview
Description
1-(2-(Aminomethyl)piperidin-1-yl)ethanone is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and pharmaceutical applications. The compound this compound is characterized by the presence of an ethanone group attached to a piperidine ring, which is further substituted with an aminomethyl group. This structure imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Aminomethyl)piperidin-1-yl)ethanone typically involves the reaction of piperidine with an appropriate aminomethylating agent, followed by the introduction of the ethanone group. One common method involves the reaction of piperidine with formaldehyde and hydrogen cyanide to form 2-(aminomethyl)piperidine, which is then reacted with acetyl chloride to yield this compound. The reaction conditions generally include the use of solvents such as methanol or ethanol, and the reactions are carried out under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also involve the use of safer and more environmentally friendly reagents to minimize hazardous by-products .
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Aminomethyl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols. Substitution reactions can yield a variety of derivatives with different functional groups attached to the piperidine ring .
Scientific Research Applications
1-(2-(Aminomethyl)piperidin-1-yl)ethanone has several applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Medicine: The compound has potential therapeutic applications, including as an intermediate in the synthesis of drugs with analgesic, anti-inflammatory, and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(2-(Aminomethyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The piperidine ring can interact with receptor sites, affecting signal transduction pathways and cellular responses .
Comparison with Similar Compounds
2-(Aminomethyl)piperidine: This compound is structurally similar but lacks the ethanone group.
1-(2-Aminoethyl)piperidine: Similar structure with an ethyl group instead of an ethanone group.
Piperidine: The parent compound without any substitutions.
Uniqueness: 1-(2-(Aminomethyl)piperidin-1-yl)ethanone is unique due to the presence of both the aminomethyl and ethanone groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in synthesis and research, making it a valuable compound in various fields .
Properties
IUPAC Name |
1-[2-(aminomethyl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-7(11)10-5-3-2-4-8(10)6-9/h8H,2-6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXFIQIQIRZTIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCCC1CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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